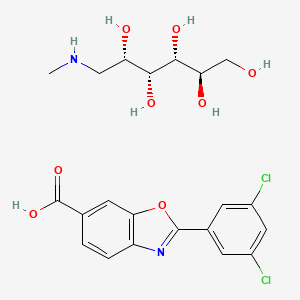
塔法米替美格鲁明
科学研究应用
Fx-1006A 具有广泛的科学研究应用,包括:
化学: 它被用作模型化合物来研究转甲状腺素蛋白的稳定以及淀粉样蛋白形成的抑制。
生物学: 它被用于研究淀粉样变性疾病背后的分子机制,以及开发潜在的治疗策略。
医学: 它正在被研究作为治疗家族性淀粉样变性心肌病和家族性淀粉样变性多发性神经病的治疗方法。
作用机制
Fx-1006A 通过选择性地与转甲状腺素蛋白结合并稳定其四聚体形式来发挥作用。这可以防止四聚体解离为单体,而单体是淀粉样蛋白原纤维形成的限速步骤。 通过稳定四聚体,Fx-1006A 抑制了转甲状腺素蛋白的错误折叠和聚集,从而防止了淀粉样蛋白沉积物的形成 .
生化分析
Biochemical Properties
Tafamidis meglumine selectively binds to transthyretin (TTR) at the thyroxine binding sites, stabilizing the tetramer of the TTR transport protein . This process slows monomer dissociation into monomers, which is the rate-limiting step in the amyloidogenic process . Tafamidis meglumine is highly bound to plasma proteins (binding rate >99.5%) with glucuronidation as the major metabolic pathway .
Cellular Effects
Tafamidis meglumine works by attaching to the transthyretin protein, an important protein primarily produced by the liver, but also in small amounts by the outer lining of the brain and retina . TTR carries the thyroid hormone thyroxine and retinol (vitamin A) throughout the body . Tafamidis meglumine stabilizes TTR, helping it to stay together, and slowing the breakdown and build-up of dangerous deposits, which can help slow the progression of ATTR-CM .
Molecular Mechanism
The molecular mechanism of Tafamidis meglumine involves its binding to transthyretin tetramers at the thyroxine binding sites, stabilizing the tetramer, and reducing the availability of monomers for amyloidogenesis . This process prevents the misfolding of the TTR protein and inhibits the formation of TTR amyloid fibrils and the subsequent deposition of these insoluble protein clusters in peripheral nerve tissues and organs .
Temporal Effects in Laboratory Settings
In laboratory settings, a dose-dependent trend for greater TTR tetramer stabilization is observed for Vyndaqel 80-mg compared to Vyndaqel 20-mg .
Dosage Effects in Animal Models
In animal reproductive studies, oral administration of Tafamidis meglumine to pregnant rabbits during organogenesis resulted in adverse effects on development (embryofetal mortality, fetal body weight reduction, and fetal malformation) at a dosage providing approximately 9 times the human exposure .
Metabolic Pathways
Tafamidis meglumine is largely not subject to first pass or oxidative metabolism, being 90% unchanged after in vitro experiments . Preclinical data suggest Tafamidis meglumine is mainly metabolized through glucuronidation and excreted in bile .
Transport and Distribution
The apparent steady state volume of distribution of Tafamidis meglumine is 16 liters and 18.5 liters for Tafamidis . Plasma protein binding of Tafamidis meglumine is >99% in vitro . Tafamidis meglumine primarily binds to TTR .
Subcellular Localization
Given that it binds to the transthyretin protein, which is primarily produced by the liver but also in small amounts by the outer lining of the brain and retina , it can be inferred that Tafamidis meglumine may be localized in these areas within the cell.
准备方法
Fx-1006A 的合成涉及制备塔法米迪美格鲁明,这是一种强效且选择性的转甲状腺素蛋白稳定剂。合成路线包括在受控条件下对特定化学中间体进行反应,以获得所需产物。 工业生产方法涉及使用高纯度试剂和严格的反应条件,以确保最终产品的稳定性和功效 .
化学反应分析
Fx-1006A 经历了几种类型的化学反应,包括:
氧化: 该反应涉及向化合物中添加氧或从化合物中去除氢。
还原: 该反应涉及向化合物中添加氢或从化合物中去除氧。
取代: 该反应涉及用另一个原子或原子团取代化合物中的一个原子或原子团。
在这些反应中常用的试剂和条件包括氧化剂、还原剂和各种催化剂。 从这些反应中形成的主要产物取决于所用试剂和条件的具体情况 .
相似化合物的比较
Fx-1006A 在选择性稳定转甲状腺素蛋白和抑制淀粉样蛋白形成方面的能力是独一无二的。类似的化合物包括:
双氟尼撒尔: 一种非甾体类抗炎药,也稳定转甲状腺素蛋白,但其作用机制不同。
AG10: 一种小分子,与转甲状腺素蛋白结合并稳定其四聚体形式,类似于 Fx-1006A。
Fx-1006A 由于其在稳定转甲状腺素蛋白和防止淀粉样蛋白形成方面的的高选择性和效力而脱颖而出。
属性
IUPAC Name |
2-(3,5-dichlorophenyl)-1,3-benzoxazole-6-carboxylic acid;(2R,3R,4R,5S)-6-(methylamino)hexane-1,2,3,4,5-pentol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H7Cl2NO3.C7H17NO5/c15-9-3-8(4-10(16)6-9)13-17-11-2-1-7(14(18)19)5-12(11)20-13;1-8-2-4(10)6(12)7(13)5(11)3-9/h1-6H,(H,18,19);4-13H,2-3H2,1H3/t;4-,5+,6+,7+/m.0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQJDBUPLRMRBAB-WZTVWXICSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC(C(C(C(CO)O)O)O)O.C1=CC2=C(C=C1C(=O)O)OC(=N2)C3=CC(=CC(=C3)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CNC[C@@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O.C1=CC2=C(C=C1C(=O)O)OC(=N2)C3=CC(=CC(=C3)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24Cl2N2O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50915094 | |
| Record name | 2-(3,5-Dichlorophenyl)-1,3-benzoxazole-6-carboxylic acid--1-deoxy-1-(methylamino)hexitol (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50915094 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
503.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
Fx-1006A is a first-in-class, disease-modifying compound that is designed to inhibit the formation of amyloid deposits by preventing the misfolding and deposition of the transthyretin protein (TTR), which is associated with amyloidosis. | |
| Record name | Fx-1006A | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB05352 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
951395-08-7 | |
| Record name | Tafamidis meglumine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=951395-08-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tafamidis meglumine [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0951395087 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-(3,5-Dichlorophenyl)-1,3-benzoxazole-6-carboxylic acid--1-deoxy-1-(methylamino)hexitol (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50915094 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2R,3R,4R,5S)-6-(methylamino)hexane-1,2,3,4,5-pentaol 2-(3,5-dichlorophenyl)benzo[d]oxazole-6-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TAFAMIDIS MEGLUMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZU7CF08A1A | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the mechanism of action of Tafamidis meglumine?
A1: Tafamidis meglumine is a small molecule that selectively binds to transthyretin (TTR) [, , , ]. It acts as a kinetic stabilizer, binding to the thyroxine-binding sites of the TTR tetramer and inhibiting its dissociation into monomers []. This dissociation is the rate-limiting step in the amyloidogenic process, where misfolded TTR monomers aggregate to form amyloid fibrils [, ]. By stabilizing the tetrameric form, Tafamidis meglumine prevents amyloid fibril formation and subsequent deposition in tissues and organs [].
Q2: How does Tafamidis meglumine's mechanism differ from other potential therapies for TTR amyloidosis?
A2: While Tafamidis meglumine focuses on stabilizing the native TTR tetramer, other therapeutic approaches target different stages of the amyloidogenic cascade. These include:
- Gene silencing therapies: These aim to reduce the production of TTR, both wild-type and variant, thereby lowering the overall concentration of amyloidogenic protein [, ]. Patisiran and Inotersen are examples of such therapies [, ].
- Amyloid fibril disruptors: These agents aim to break down existing amyloid deposits. Although promising, this approach is still in development [].
Q3: What is the significance of Tafamidis meglumine binding to the thyroxine-binding sites of TTR?
A3: TTR normally functions as a transporter for thyroxine (T4) and retinol-binding protein []. Tafamidis meglumine's binding to the T4 binding sites is significant for two reasons:
- Specificity: The binding is highly specific, ensuring minimal off-target effects and interactions with other proteins or pathways [, ].
- Stabilization: Binding to these sites stabilizes the weaker dimer-dimer interface of the TTR tetramer, which is crucial for preventing dissociation into amyloidogenic monomers [, ].
Q4: Does Tafamidis meglumine stabilize all TTR variants equally?
A4: While Tafamidis meglumine effectively stabilizes wild-type TTR and many amyloidogenic variants, the degree of stabilization can vary depending on the specific mutation []. Some mutations result in TTR variants that are inherently less stable, potentially impacting the efficacy of Tafamidis meglumine [].
Q5: What is the molecular formula and weight of Tafamidis meglumine?
A5: Please refer to publicly available drug information resources for this information.
Q6: Is there spectroscopic data available for Tafamidis meglumine?
A6: Spectroscopic data is essential for compound characterization. Refer to publicly available resources or the drug manufacturer for this information.
Q7: How does the structure of Tafamidis meglumine relate to its activity?
A7: Specific structural features of Tafamidis meglumine are responsible for its high affinity and selectivity for the TTR tetramer. Understanding the structure-activity relationship (SAR) is crucial for designing more potent and effective TTR stabilizers. Detailed SAR studies would provide valuable insights into the key pharmacophores and their contribution to binding affinity and stabilization [].
Q8: What is known about the stability of Tafamidis meglumine under various conditions?
A8: Stability data under various storage conditions (temperature, humidity, light) is crucial for drug development and formulation. Please refer to the drug manufacturer’s information for detailed stability profiles.
Q9: What formulation strategies have been explored to enhance the stability, solubility, or bioavailability of Tafamidis meglumine?
A9: Tafamidis meglumine was initially available as 20mg capsules []. To enhance patient convenience, a new formulation, Tafamidis free acid 61mg capsules, was developed and shown to be bioequivalent to the 80mg dose of Tafamidis meglumine [, ]. This highlights the ongoing research to improve drug delivery and patient compliance.
Q10: What is the pharmacokinetic profile of Tafamidis meglumine?
A10: Pharmacokinetic studies provide information on the absorption, distribution, metabolism, and excretion (ADME) of Tafamidis meglumine in the body. This data is essential for determining appropriate dosage regimens. Detailed information can be found in the drug label and relevant publications [].
Q11: What is the relationship between Tafamidis meglumine plasma concentration and its pharmacodynamic effects?
A11: Research has shown a direct relationship between Tafamidis meglumine binding site occupancy on TTR and its stabilizing effect []. Higher Tafamidis meglumine concentrations lead to greater TTR stabilization and subsequently impact disease progression markers like NT-proBNP levels, Kansas City Cardiomyopathy Questionnaire scores, and six-minute walk test distance [].
Q12: What preclinical models have been used to study Tafamidis meglumine's efficacy?
A12: Preclinical studies utilizing cell-based assays and animal models of ATTR amyloidosis are essential for evaluating drug efficacy before human trials []. The specific models used, the methodology, and the key findings would be valuable information for researchers.
Q13: What are the key clinical trial findings supporting Tafamidis meglumine’s efficacy in treating ATTR amyloidosis?
A13: The pivotal Tafamidis in Transthyretin Cardiomyopathy Clinical Trial (ATTR-ACT) demonstrated the efficacy of Tafamidis in treating ATTR-CM [, , , , , ]. Tafamidis significantly reduced all-cause mortality, cardiovascular-related hospitalizations, and functional decline compared to placebo [, , ]. Furthermore, the long-term extension (LTE) study provided valuable insights into the long-term benefits of Tafamidis treatment [, , ]. It showcased a sustained delay in neurological progression and preservation of nutritional status in patients treated with Tafamidis for up to 5.5 years [].
Q14: What is the safety profile of Tafamidis meglumine?
A14: While Tafamidis meglumine is generally well-tolerated, it’s essential to consult the drug label and relevant research for a comprehensive safety profile. This information is crucial for understanding potential adverse effects and drug interactions.
Q15: Have there been any studies investigating targeted delivery of Tafamidis meglumine to specific tissues affected by ATTR amyloidosis?
A15: Targeted drug delivery systems aim to increase drug concentration at the site of action while minimizing systemic exposure and potential side effects []. Research focusing on targeted delivery of Tafamidis meglumine, especially to cardiac tissue, would be of great interest.
Q16: Are there specific biomarkers that can be used to monitor Tafamidis meglumine treatment response or predict treatment efficacy?
A16: Biomarkers are essential tools for diagnosis, prognosis, and monitoring treatment response []. While the current research utilizes markers like NT-proBNP levels, KCCQ scores, and 6MWT distance, further research is needed to identify more sensitive and specific biomarkers for ATTR-CM.
Q17: Is there potential for developing resistance to Tafamidis meglumine, and are there any known cross-resistances with other compounds?
A17: While the current research doesn't highlight specific instances of Tafamidis resistance, investigating the possibility of emerging resistance mechanisms is crucial for long-term treatment strategies []. Understanding potential cross-resistances with other TTR stabilizers or alternative therapies is also essential.
Q18: What are the limitations of the current analytical methods used to characterize and quantify Tafamidis meglumine, and are there any emerging techniques that could improve upon these limitations?
A18: Analytical techniques are vital for characterizing, quantifying, and monitoring Tafamidis meglumine [, ]. Research focusing on developing more sensitive, specific, and robust analytical methods is always valuable.
Q19: What is the environmental impact of Tafamidis meglumine production and disposal, and are there any sustainable practices or alternatives being explored?
A19: Evaluating the environmental impact of pharmaceuticals is crucial for sustainable drug development []. Research focusing on green chemistry approaches to Tafamidis meglumine synthesis, eco-friendly formulations, and responsible waste management strategies would be beneficial.
Q20: What are the key historical milestones and future directions in the research and development of Tafamidis meglumine and other therapies for ATTR amyloidosis?
A20: Understanding the historical context, key discoveries, and challenges faced in developing Tafamidis meglumine provides valuable insights for future research []. Exploring emerging therapies like gene editing, RNA interference, and small molecule disruptors of amyloid fibrils holds promise for more effective treatments for ATTR amyloidosis [, , ].
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



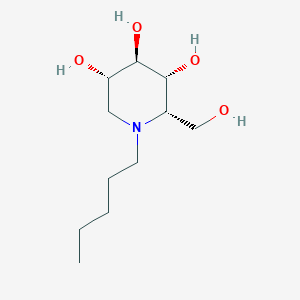
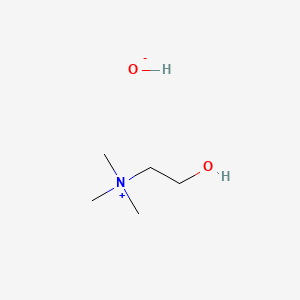
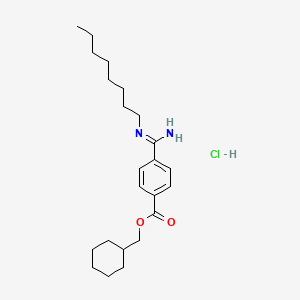
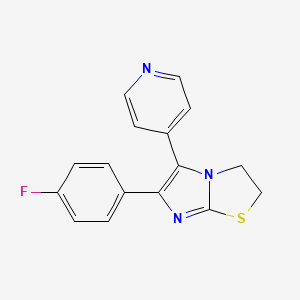
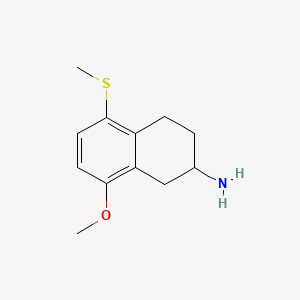

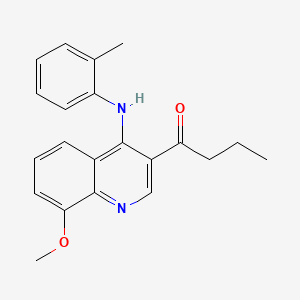
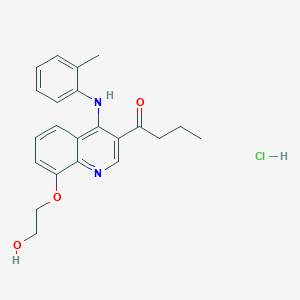
![2,5-Bis[[bis(2-chloroethyl)amino]methyl]hydroquinone](/img/structure/B1681808.png)
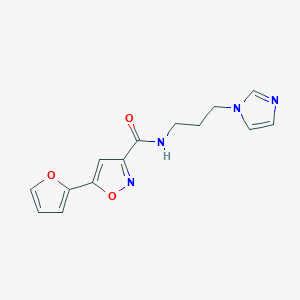

![(5S)-5-(Methoxymethyl)-3-[6-(4,4,4-trifluorobutoxy)-1,2-benzoxazol-3-YL]-1,3-oxazolidin-2-one](/img/structure/B1681814.png)

